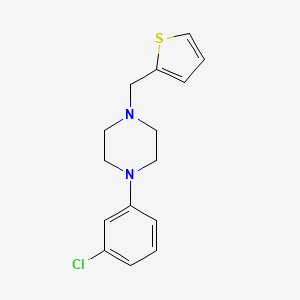![molecular formula C13H15NO B5684725 2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5684725.png)
2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is a spirocyclic lactam that has been found to exhibit various biological activities, making it a potential candidate for drug development.
Applications De Recherche Scientifique
2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties. The compound has been tested against several cancer cell lines, and it has been found to induce apoptosis and inhibit cell proliferation. Additionally, 2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one has been found to inhibit the replication of several viruses, including hepatitis C virus and human cytomegalovirus.
Mécanisme D'action
The mechanism of action of 2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. Additionally, 2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one has been found to inhibit the activity of several enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one has been found to exhibit various biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. Additionally, 2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one has been found to inhibit angiogenesis, which is the formation of new blood vessels. This effect may contribute to the compound's antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one in lab experiments is its ability to exhibit various biological activities. This property makes the compound a potential candidate for drug development. However, the moderate yield of the synthesis method and the lack of understanding of the compound's mechanism of action may limit its use in some experiments.
Orientations Futures
Several future directions can be explored in the study of 2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one. One area of research could be focused on improving the yield and purity of the compound synthesis method. Additionally, further studies could be conducted to understand the compound's mechanism of action and identify its molecular targets. Furthermore, the compound's potential use as a therapeutic agent for various diseases could be explored. Finally, the development of analogs of 2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one may provide new insights into its biological activities and potential as a drug candidate.
In conclusion, 2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one is a spirocyclic lactam that exhibits various biological activities, making it a potential candidate for drug development. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area may provide new insights into the compound's potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one involves the reaction of 1,2,3,4-tetrahydroisoquinoline with cyclopentanone in the presence of a Lewis acid catalyst. The reaction proceeds through a spirocyclization mechanism, resulting in the formation of the spirocyclic lactam. The yield of this reaction is moderate, and several modifications have been proposed to improve the yield and purity of the compound.
Propriétés
IUPAC Name |
spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-12-11-6-2-1-5-10(11)9-13(14-12)7-3-4-8-13/h1-2,5-6H,3-4,7-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVKLTQMWVRNOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4-difluoro-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]piperidine](/img/structure/B5684646.png)
![3-[(2-{1-[(4-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5684653.png)
![3-chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5684655.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5684670.png)
![3-(2-fluorophenyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5684677.png)


![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(3-methylphenoxy)acetyl]-4-piperidinol](/img/structure/B5684690.png)
![3-methyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]-3-phenylpiperidine](/img/structure/B5684696.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine hydrochloride](/img/structure/B5684702.png)
![N,N-dimethyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidinecarboxamide](/img/structure/B5684716.png)

![4-[4-(2-ethoxyphenyl)piperazin-1-yl]-6-(methoxymethyl)pyrimidine](/img/structure/B5684721.png)
